molecular formula C20H39BrO2 B7887699 20-Bromoicosanoic acid

20-Bromoicosanoic acid

Cat. No.: B7887699
M. Wt: 391.4 g/mol
InChI Key: XFRBTQMRZOIMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Bromoicosanoic acid is a long-chain fatty acid derivative with the molecular formula C20H39BrO2 It is characterized by the presence of a bromine atom at the 20th carbon position of the eicosanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Bromoicosanoic acid typically involves the bromination of eicosanoic acid. One common method is the radical bromodecarboxylation of carboxylic acids using bromoisocyanurate as the brominating agent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where eicosanoic acid is treated with bromine or bromine-containing compounds under optimized conditions to achieve high yield and purity. The process parameters, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistency and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of this compound can lead to the formation of eicosanoic acid or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted eicosanoic acids.

    Oxidation Products: Oxidized derivatives such as eicosanoic acid derivatives with additional functional groups.

    Reduction Products: Eicosanoic acid and other reduced forms of the original compound.

Scientific Research Applications

20-Bromoicosanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 20-Bromoicosanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom at the 20th position can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Eicosanoic Acid: The parent compound without the bromine atom.

    20-Chloroicosanoic Acid: Similar structure with a chlorine atom instead of bromine.

    20-Iodoicosanoic Acid: Similar structure with an iodine atom instead of bromine.

Comparison:

    Reactivity: The presence of different halogens (bromine, chlorine, iodine) affects the reactivity and chemical properties of the compounds. Bromine is more reactive than chlorine but less reactive than iodine.

    Applications: Each halogenated derivative has unique applications based on its chemical properties. For example, 20-Bromoicosanoic acid may be preferred in certain synthetic applications due to its specific reactivity profile.

Properties

IUPAC Name

20-bromoicosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39BrO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRBTQMRZOIMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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